(1-Chloroisoquinolin-7-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-chloroisoquinolin-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-9-5-7(6-13)1-2-8(9)3-4-12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRCGQMPVGLSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304806 | |
| Record name | 1-Chloro-7-isoquinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223671-64-5 | |
| Record name | 1-Chloro-7-isoquinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223671-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-7-isoquinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 1 Chloroisoquinolin 7 Yl Methanol
Reactions Involving the C1-Chlorine Moiety of the Isoquinoline (B145761) Ring
The chlorine atom at the C1 position of the isoquinoline core is activated towards displacement due to the electron-withdrawing effect of the ring nitrogen. This facilitates several important synthetic transformations.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the C1 position of (1-Chloroisoquinolin-7-yl)methanol. The electron-deficient nature of the carbon atom bonded to the chlorine allows it to be attacked by a variety of nucleophiles, leading to the displacement of the chloride ion. This reaction is fundamental for introducing nitrogen, oxygen, and sulfur-based functional groups. researchgate.netresearchgate.net
Common nucleophiles include primary and secondary amines, which yield 1-aminoisoquinoline (B73089) derivatives. nih.govnih.gov Similarly, alkoxides and thiolates can be employed to introduce new ether and thioether linkages, respectively. The reaction typically proceeds under basic conditions to either generate the nucleophile in situ or to neutralize the HCl byproduct.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Primary Amine | Aniline | (1-(Phenylamino)isoquinolin-7-yl)methanol |
| Secondary Amine | Piperidine | (1-(Piperidin-1-yl)isoquinolin-7-yl)methanol |
| Alkoxide | Sodium Methoxide | (1-Methoxyisoquinolin-7-yl)methanol |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C1-chloro group of the isoquinoline serves as an effective electrophilic partner. wikipedia.orgnumberanalytics.com
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction enables the formation of a C-C bond between the C1 position of the isoquinoline and a carbon atom from an organoboron compound, typically a boronic acid or its ester. This reaction is highly versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. nih.gov Studies on analogous systems, such as (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, have demonstrated successful Suzuki couplings with pyrimidinyl boronic acids using catalysts like Pd(PPh₃)₂Cl₂ with a phosphine (B1218219) ligand (Sphos) and a base like K₂CO₃ in a THF/water solvent system. nih.gov These conditions are readily adaptable for coupling this compound with various boronic acids. nih.govrsc.org
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ | Catalyst |
| Ligand | SPhos | Stabilizes catalyst, promotes reaction |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates boronic acid |
| Boronic Acid | Phenylboronic acid | Arylating agent |
Sonogashira Coupling: The Sonogashira coupling is used to link a terminal alkyne to the C1 position of the isoquinoline ring. wikipedia.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and requires a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine (B128534) or diisopropylamine). organic-chemistry.orgnih.govyoutube.com This method provides direct access to 1-alkynylisoquinoline derivatives, which are valuable intermediates for further synthetic manipulations. rsc.org
Table 3: General Conditions for Sonogashira Coupling
| Component | Example | Role |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Catalyst |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | Co-catalyst, facilitates alkyne activation |
| Base | Triethylamine (Et₃N) | Base and solvent |
| Alkyne | Phenylacetylene | Alkynylating agent |
Heck Reaction: The Heck reaction facilitates the substitution of the C1-chlorine with an alkene, forming a new carbon-carbon double bond. wikipedia.orgorganic-chemistry.org This reaction involves a palladium catalyst and a base, and it is used to synthesize styrenyl-type derivatives at the C1 position. numberanalytics.comnih.gov The reaction typically results in the formation of a trans-alkene product. organic-chemistry.orgwikipedia.org
Table 4: Common Reagents for the Heck Reaction
| Component | Example | Role |
|---|---|---|
| Palladium Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Catalyst precursor |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes catalyst |
| Base | Triethylamine (Et₃N) | Neutralizes HX byproduct |
| Alkene | Styrene or Butyl Acrylate (B77674) | Coupling partner |
The chlorine atom at C1 can be removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation converts this compound into isoquinolin-7-ylmethanol. A common and effective method is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. chemicalbook.comepa.gov Alternative methods include the use of various hydride reagents or other reducing systems. organic-chemistry.orgnih.govnih.govyoutube.com
Table 5: Selected Methods for Reductive Dehalogenation
| Reagent System | Conditions | Product |
|---|---|---|
| H₂, Pd/C | Methanol (B129727) or Ethanol, Room Temperature | Isoquinolin-7-ylmethanol |
| NaBH₄, PdCl₂(dppf) | THF | Isoquinolin-7-ylmethanol |
Transformations of the Primary Alcohol Functionality at C7
The primary alcohol group at the C7 position is amenable to a range of standard alcohol transformations, allowing for further diversification of the molecular scaffold.
The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions.
Mild oxidation using reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in an appropriate solvent like dichloromethane (B109758) (DCM) will yield 1-chloroisoquinolin-7-carbaldehyde. Care must be taken to use anhydrous conditions to prevent over-oxidation.
For the synthesis of 1-chloroisoquinoline-7-carboxylic acid, stronger oxidizing agents are required. Reagents like potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromium trioxide under acidic conditions (Jones oxidation), will convert the primary alcohol directly to the carboxylic acid. researchgate.net
Table 6: Oxidation Reactions of the C7-Hydroxymethyl Group
| Reagent | Product |
|---|---|
| Pyridinium Chlorochromate (PCC) | 1-Chloroisoquinolin-7-carbaldehyde |
| Dess-Martin Periodinane (DMP) | 1-Chloroisoquinolin-7-carbaldehyde |
| Potassium Permanganate (KMnO₄) | 1-Chloroisoquinoline-7-carboxylic acid |
Esterification: The C7-hydroxymethyl group can be readily converted into an ester. This can be achieved through reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed.
Etherification: The synthesis of ethers from the C7-alcohol is commonly achieved via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding the desired ether.
Table 7: Esterification and Etherification of the C7-Hydroxymethyl Group
| Reaction | Reagents | Product Class |
|---|---|---|
| Esterification | Acetyl Chloride, Pyridine | Acetate Ester |
| Esterification | Acetic Anhydride, DMAP | Acetate Ester |
| Esterification | Benzoic Acid, H₂SO₄ (cat.) | Benzoate Ester |
| Etherification | 1. NaH; 2. Methyl Iodide | Methyl Ether |
Halogenation of the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl group in this compound can be readily converted to a halogenated methyl group, a transformation that introduces a new reactive handle for further synthetic manipulations. A common and effective method for this conversion is the use of thionyl chloride (SOCl₂). This reagent is widely employed for the chlorination of alcohols due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. sciencemadness.orgmasterorganicchemistry.com
The reaction with thionyl chloride proceeds via the formation of a chlorosulfite ester intermediate. Subsequent nucleophilic attack by the chloride ion, either through an intermolecular or intramolecular (SNi) mechanism, results in the formation of the corresponding 1-chloro-7-(chloromethyl)isoquinoline. The choice of reaction conditions, such as the presence or absence of a base like pyridine, can influence the stereochemical outcome if the chiral center is present. While direct literature on the halogenation of this compound is not prevalent, the established reactivity of benzylic alcohols with thionyl chloride provides a strong precedent for this transformation. sciencemadness.orgresearchgate.net The resulting 7-chloromethyl derivative is a highly versatile intermediate, primed for nucleophilic substitution reactions to introduce a wide array of functional groups.
Other halogenating agents, such as phosphorus tribromide (PBr₃) or phosphorus pentachloride (PCl₅), could similarly be employed to synthesize the corresponding bromo- or chloromethyl derivatives, further expanding the synthetic utility of this scaffold.
Formation of Nitrogen-Containing Derivatives (e.g., Amines, Amides)
The hydroxymethyl group of this compound serves as a convenient precursor for the introduction of various nitrogen-containing functionalities, such as amines and amides. These derivatives are of significant interest due to their prevalence in biologically active compounds.
Amines: The synthesis of amines from this compound can be achieved through a two-step process. The initial step involves the oxidation of the primary alcohol to the corresponding aldehyde, (1-chloroisoquinolin-7-yl)carbaldehyde. This oxidation can be accomplished using a variety of standard oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). The resulting aldehyde can then undergo reductive amination. researchgate.net This powerful reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net This method allows for the introduction of a diverse range of amino groups by simply varying the amine used in the reaction.
Amides: Amides can be synthesized from this compound through several pathways. One common method involves the reaction of the alcohol with a carboxylic acid or its derivative. For instance, esterification with a carboxylic acid followed by aminolysis of the resulting ester would yield the desired amide. A more direct approach involves the reaction of the alcohol with an activated carboxylic acid, such as an acid chloride or anhydride, in the presence of a base.
Alternatively, the hydroxymethyl group can be first converted to the corresponding carboxylic acid by oxidation. The resulting 1-chloroisoquinoline-7-carboxylic acid can then be coupled with an amine using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the amide bond. nih.gov The synthesis of isoquinolin-2(1H)-yl-acetamides has been reported through copper-catalyzed cyclization reactions, highlighting the accessibility of amide derivatives of the isoquinoline scaffold. acs.org
Exploration of Domino and Cascade Reactions Incorporating this compound
The multifunctional nature of this compound makes it an intriguing candidate for the design of domino and cascade reactions. These processes, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. nih.govnih.gov
While specific domino reactions commencing with this compound are not extensively documented, its inherent reactivity suggests several potential applications. For instance, the chloro-substituted isoquinoline core can participate in transition metal-catalyzed cross-coupling reactions. A potential domino sequence could involve an initial coupling reaction at the C1 position, followed by an intramolecular cyclization involving the 7-hydroxymethyl group or a derivative thereof. The synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines via a domino process involving oxidative dehydrogenation and cyclization showcases the potential for complex heterocycle construction starting from isoquinoline precursors. nih.gov
Furthermore, the development of domino reactions involving chromone (B188151) derivatives to form various heterocyclic systems provides a conceptual framework for how this compound could be utilized. researchgate.netresearchgate.net For example, a reaction could be designed where the hydroxymethyl group initiates a sequence of reactions, or where the isoquinoline nitrogen participates in a cyclization cascade. The exploration of such reactions could lead to the rapid assembly of novel and complex molecular architectures based on the 1-chloroisoquinoline (B32320) framework.
Stereochemical Considerations and Chiral Derivatization
The synthesis and derivatization of chiral isoquinoline-containing molecules are of great importance, as the stereochemistry often plays a crucial role in their biological activity. While this compound itself is achiral, its reactions can be designed to introduce chirality or it can be used to derivatize chiral molecules.
One approach to introduce chirality is through the use of chiral catalysts in reactions involving the hydroxymethyl group. For example, an asymmetric oxidation could lead to a chiral sulfoxide, or a kinetic resolution could be employed to selectively react one enantiomer of a chiral reagent.
A more direct method for chiral derivatization involves reacting this compound with a chiral molecule to form diastereomers, which can then be separated. For instance, esterification with a chiral carboxylic acid, such as Mosher's acid, would produce a mixture of diastereomeric esters that could potentially be separated by chromatography. scirp.org This approach is widely used for the determination of the enantiomeric composition of chiral alcohols and amines. scirp.org
Furthermore, this compound could be used as a derivatizing agent for chiral amines or acids to facilitate their separation or analysis. The synthesis of quinoline-based chiral derivatizing reagents for the enantioseparation of β-blockers highlights the utility of such scaffolds in stereochemical analysis. researchgate.net The development of chiral stationary phases for high-performance liquid chromatography (HPLC) and the use of chiral selectors in capillary electrophoresis are also powerful tools for the separation of enantiomers of isoquinoline derivatives. mdpi.com The study of chiral recognition mechanisms involving cyclodextrins with benzyltetrahydroisoquinoline alkaloids further underscores the importance of stereochemistry in this class of compounds. mdpi.com
Applications and Advanced Materials Chemistry Utilizing 1 Chloroisoquinolin 7 Yl Methanol Scaffolds
(1-Chloroisoquinolin-7-yl)methanol as a Key Synthetic Building Block for Functional Molecules
The strategic placement of the chloro and hydroxymethyl functionalities on the isoquinoline (B145761) framework makes this compound a highly sought-after precursor in organic synthesis. These groups can be selectively manipulated to introduce a wide range of substituents and build molecular complexity, paving the way for the creation of novel functional molecules.
Precursor in the Synthesis of Complex Heterocyclic Systems
The 1-chloro-7-(hydroxymethyl)isoquinoline scaffold serves as an excellent starting point for the construction of more elaborate heterocyclic systems. The chlorine atom at the C1 position is susceptible to nucleophilic substitution, allowing for the introduction of various aryl, alkyl, and heteroaryl groups. This reactivity is fundamental in the synthesis of diverse isoquinoline derivatives. nih.gov
Furthermore, the hydroxymethyl group at the C7 position can be readily oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups. These transformations open up avenues for further derivatization and the construction of fused heterocyclic rings. For instance, the aldehyde derivative can undergo condensation reactions with various binucleophiles to form new heterocyclic rings fused to the isoquinoline core.
Utility in the Construction of Ligands for Metal Catalysis
The development of novel ligands is crucial for advancing the field of metal catalysis. The isoquinoline moiety is a known coordinating agent for various transition metals. The this compound scaffold offers multiple points for modification to create bespoke ligands. The nitrogen atom of the isoquinoline ring and the oxygen atom of the hydroxymethyl group can act as a bidentate ligand system.
Moreover, the reactivity of the chloro group allows for the introduction of other coordinating atoms, such as phosphorus or sulfur, leading to the formation of multidentate ligands. These tailored ligands can be used to fine-tune the electronic and steric properties of metal complexes, thereby influencing their catalytic activity and selectivity in a wide range of organic transformations.
Role in the Development of Advanced Organic Materials
The unique photophysical and electronic properties of the isoquinoline ring system make it an attractive component for advanced organic materials. This compound can serve as a key building block in the synthesis of molecules for applications in optoelectronics and polymer science.
The extended π-system of the isoquinoline core can be further functionalized through reactions at the chloro and hydroxymethyl positions to modulate its electronic properties. This allows for the design of novel organic luminophores, semiconductors, and nonlinear optical materials. The ability to introduce various functional groups also facilitates the incorporation of these isoquinoline-based chromophores into polymer backbones, leading to the development of advanced functional polymers.
Design and Synthesis of Functionalized Isoquinoline Scaffolds for Diverse Applications
The inherent reactivity of this compound allows for the systematic design and synthesis of a library of functionalized isoquinoline scaffolds. The chloro group can be displaced by a variety of nucleophiles, including amines, thiols, and organometallic reagents, through transition metal-catalyzed cross-coupling reactions. This provides access to a wide range of 1-substituted isoquinolines.
Simultaneously, the hydroxymethyl group can be transformed into a plethora of other functionalities. For example, oxidation to the aldehyde allows for Wittig reactions or reductive aminations, while conversion to a halide enables further cross-coupling reactions. This dual functionalization strategy empowers chemists to create a diverse set of isoquinoline derivatives with tailored properties for specific applications, ranging from medicinal chemistry to materials science. For instance, the synthesis of various aryl(7-chloroquinolin-4-yl)methanol derivatives has been reported, highlighting the utility of similar scaffolds in generating libraries of functionalized compounds. durham.ac.uk
Strategies for Attaching Isoquinoline Moieties to Polymer Backbones or Surfaces
The incorporation of functional moieties like isoquinolines into polymers or onto surfaces can impart novel properties to the resulting materials. The this compound scaffold offers convenient handles for such modifications.
One common strategy involves the polymerization of a monomeric unit derived from this compound. The hydroxymethyl group can be esterified with a polymerizable group, such as an acrylate (B77674) or methacrylate, to generate a monomer that can then be copolymerized with other monomers to introduce the isoquinoline unit into the polymer chain.
Alternatively, the isoquinoline moiety can be grafted onto a pre-existing polymer. The hydroxymethyl group can be activated and reacted with a functional group on the polymer backbone. Similarly, the chloro group can be utilized in post-polymerization modification reactions. These strategies allow for the preparation of functional polymers with tailored properties, such as enhanced thermal stability, specific recognition capabilities, or interesting photophysical characteristics. The synthesis of functionalized polymers with specific properties is a well-established field, and the principles can be applied to incorporate isoquinoline moieties. mdpi.com
Computational and Theoretical Investigations of 1 Chloroisoquinolin 7 Yl Methanol and Its Derivatives
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic character of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are key descriptors of molecular stability and reactivity. A small HOMO-LUMO gap generally implies a molecule is more polarizable and more reactive, whereas a large gap suggests higher kinetic stability. For (1-Chloroisoquinolin-7-yl)methanol, DFT calculations, for instance at the B3LYP/6-311G(d,p) level of theory, could be used to determine these properties. bhu.ac.in The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO is expected to have significant density on the electron-rich isoquinoline (B145761) ring system, while the LUMO may be distributed over the heterocyclic ring, influenced by the electron-withdrawing chlorine atom.
Table 5.1.1: Illustrative Frontier Molecular Orbital Properties
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.58 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.23 | Energy of the lowest unoccupied molecular orbital. |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar aromatic heterocyclic compounds.
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of this compound is not rigid. Rotation around single bonds, particularly the C7-CH₂ bond and the C-O bond of the hydroxymethyl group, gives rise to different conformers with varying energies. Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers for interconversion between them.
A Potential Energy Surface (PES) map can be generated by systematically calculating the molecule's energy as a function of one or more dihedral angles. For instance, scanning the dihedral angle of C8-C7-CH₂-OH would reveal the rotational barrier of the methanol (B129727) group. This analysis helps in understanding the molecule's preferred shape in different environments and how its conformation might influence its interaction with biological targets or other reactants. Studies on similar systems, such as methanol clusters, demonstrate the utility of PES exploration in identifying ground-state isomers and understanding structural stability. bohrium.com
Table 5.2.1: Illustrative Conformational Energy Profile
| Dihedral Angle (C8-C7-CH₂-OH) | Relative Energy (kcal/mol) | Conformer Description |
|---|---|---|
| 0° | 2.5 | Eclipsed (higher energy transition state) |
| 60° | 0.0 | Staggered (lowest energy, most stable) |
| 120° | 2.3 | Eclipsed (higher energy transition state) |
Note: The data in this table is hypothetical, illustrating a typical rotational energy profile for a side chain on an aromatic ring.
Theoretical Studies on Reaction Mechanisms and Transition States for Derivatization
This compound is a versatile building block for creating more complex derivatives. The chlorine atom at the C1 position is a prime site for nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methanol group at C7 can be oxidized or otherwise modified.
Theoretical chemistry can model the entire course of a chemical reaction, from reactants to products. researchgate.net By calculating the energies of reactants, intermediates, transition states (TS), and products, a detailed reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for calculating the activation energy, which governs the reaction rate. For example, a DFT study could model the mechanism of a Suzuki coupling at the C1 position, identifying the structures of the oxidative addition, transmetalation, and reductive elimination transition states. Such studies provide deep mechanistic insights that can be used to optimize reaction conditions. researchgate.net
Spectroscopic Property Prediction and Corroboration with Experimental Data
Computational methods are highly effective at predicting various types of molecular spectra. These predictions are invaluable for interpreting experimental data and confirming the identity and structure of a synthesized compound. bhu.ac.in
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). The calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared directly with experimental spectra to aid in peak assignment.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from a frequency analysis. This allows for the prediction of an infrared spectrum, where peaks correspond to specific bond stretches, bends, and wags (e.g., O-H stretch, C-Cl stretch, aromatic C-H bends).
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This provides insight into the electronic structure and chromophores within the molecule.
Table 5.4.1: Illustrative Comparison of Predicted and Experimental Spectroscopic Data
| Spectrum | Feature | Predicted Value | Experimental Value |
|---|---|---|---|
| ¹H NMR | H (on -CH₂OH) | 4.75 ppm | 4.78 ppm |
| ¹³C NMR | C1 (bearing Cl) | 151.2 ppm | 150.8 ppm |
| IR | O-H Stretch | 3450 cm⁻¹ | 3465 cm⁻¹ |
| IR | C-Cl Stretch | 780 cm⁻¹ | 785 cm⁻¹ |
Note: This table contains representative data to illustrate the typical agreement between computationally predicted and experimentally measured spectroscopic values.
Quantum Chemical Descriptors for Structure-Reactivity Relationships
Beyond FMO analysis, a wide range of quantum chemical descriptors can be calculated to quantify various aspects of a molecule's electronic structure and reactivity. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to build predictive models. rsc.org
Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack. For this compound, negative potential would be expected around the nitrogen atom and the oxygen of the hydroxyl group.
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a numerical estimate of local electron density. bhu.ac.in
Table 5.5.1: Illustrative Quantum Chemical Descriptors
| Descriptor | Definition | Calculated Value | Interpretation |
|---|---|---|---|
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.91 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.68 eV | Resistance to change in electron distribution. |
Note: The values in this table are illustrative, calculated from the hypothetical energies in Table 5.1.1, to demonstrate how these descriptors are derived and interpreted.
Biological Activity and Structure Activity Relationship Studies of Isoquinoline Derivatives
General Overview of Biological Activities Associated with the Isoquinoline (B145761) Pharmacophore
The isoquinoline scaffold is a key structural component in numerous natural and synthetic compounds exhibiting a broad spectrum of biological activities. researchgate.netnih.gov Its derivatives have been extensively investigated and have led to the development of drugs for various therapeutic areas. nih.gov The diverse pharmacological effects associated with the isoquinoline pharmacophore include:
Anticancer Activity: Many isoquinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. nih.govmdpi.comresearchgate.net They can induce apoptosis and inhibit cell proliferation through various mechanisms.
Antiviral Activity: Certain isoquinoline alkaloids have shown promising antiviral properties, including activity against HIV. researchgate.net
Antibacterial and Antifungal Activities: The isoquinoline nucleus is a feature of some natural and synthetic agents with significant efficacy against bacterial and fungal pathogens. researchgate.net
Cardiovascular Effects: Some isoquinoline derivatives act as vasodilators and have been used in the management of cardiovascular conditions. durham.ac.uk
Neurological Effects: The scaffold is present in molecules that interact with the central nervous system, exhibiting activities such as antagonism of dopamine (B1211576) receptors. mdpi.com
Exploration of Potential Biological Targets Modulated by Isoquinoline-based Compounds (e.g., Kinases, Receptors, Enzymes)
The wide range of biological activities of isoquinoline derivatives stems from their ability to interact with a variety of molecular targets. These include:
Kinases: Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in cancer. Isoquinoline-based compounds have been developed as kinase inhibitors. For instance, certain quinoline (B57606) derivatives have been shown to target phosphoinositide 3-kinases (PI3K), which are key enzymes in cell signaling pathways. nih.gov
Receptors: Isoquinoline derivatives can act as ligands for various receptors. For example, specific substituted 1-phenylbenzazepines, which contain a related core structure, have been identified as antagonists for the dopamine D1 receptor. mdpi.com
Enzymes: Isoquinoline alkaloids and their synthetic analogs can inhibit the activity of various enzymes. For example, some have been found to inhibit topoisomerases, enzymes essential for DNA replication, which is a key target in cancer therapy. rsc.org
Structure-Activity Relationship (SAR) Studies Derived from Isoquinoline Scaffolds
The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. SAR studies are crucial for understanding how these modifications influence potency, selectivity, and pharmacokinetic properties.
Impact of C1-Chlorine Substitution on Biological Interactions
The substitution of a chlorine atom at the C1 position of the isoquinoline ring can significantly influence its chemical reactivity and biological activity. The C1 position is inherently electrophilic, and the presence of a chlorine atom can enhance this reactivity. researchgate.net This can be a critical factor in the mechanism of action, potentially allowing for covalent interactions with biological targets.
Role of the C7-Hydroxymethyl Functionality in Ligand-Target Binding
A hydroxymethyl group at the C7 position introduces a polar, hydrogen-bonding functionality. This group can participate in hydrogen bond interactions with amino acid residues in the active site of a target protein, which can significantly contribute to binding affinity and selectivity.
In studies of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, the nature of the substituent at the 7-position was found to be important for activity. While that particular study explored different linking groups at C7, the principle that substituents at this position play a key role in target binding is well-established. nih.gov The presence of a hydroxyl group, as in the hydroxymethyl moiety, can also improve the solubility of the compound, which is a desirable property for drug candidates.
The table below presents a hypothetical SAR based on common findings for isoquinoline derivatives, illustrating the potential impact of substitutions at C1 and C7.
| Compound | C1-Substituent | C7-Substituent | Postulated Biological Effect |
| (1-Chloroisoquinolin-7-yl)methanol | -Cl | -CH₂OH | Potential for covalent interaction (C1-Cl) and hydrogen bonding (C7-CH₂OH), possibly leading to enhanced binding affinity and specific target interactions. |
| 1-Chloroisoquinoline (B32320) | -Cl | -H | The electrophilic character at C1 may drive interactions, but the lack of a C7 functional group could result in lower potency or different target selectivity compared to the hydroxymethyl-substituted analog. |
| Isoquinolin-7-ylmethanol | -H | -CH₂OH | The hydroxymethyl group can form hydrogen bonds, but the absence of the C1-chloro group might lead to a different binding mode and potentially lower intrinsic reactivity. |
In Silico Screening and Molecular Docking Studies for Target Identification
In the absence of direct experimental data for this compound, computational methods such as in silico screening and molecular docking can provide valuable insights into its potential biological targets and binding modes.
In silico screening involves computationally searching large databases of biological targets to identify those that are most likely to bind to a given ligand. researchgate.net This approach can help to prioritize experimental testing and generate hypotheses about the compound's mechanism of action.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound, a docking study could be performed with various kinases, receptors, or enzymes known to be modulated by isoquinoline derivatives. The results would model the binding pose and calculate a docking score, which is an estimate of the binding affinity. Such a study would likely show the C1-chlorine atom situated in a specific pocket and the C7-hydroxymethyl group forming hydrogen bonds with key residues.
The table below outlines a hypothetical in silico screening and docking workflow for this compound.
| Step | Description | Expected Outcome |
| 1. Ligand Preparation | Generation of the 3D structure of this compound and energy minimization. | A low-energy conformation of the molecule ready for docking. |
| 2. Target Selection | Selection of a panel of potential biological targets (e.g., various kinases, topoisomerases) based on the known activities of isoquinoline derivatives. | A curated list of protein structures for docking simulations. |
| 3. Molecular Docking | Docking of the ligand into the active site of each selected target protein using software like AutoDock or Glide. | A set of predicted binding poses and docking scores for each ligand-target complex. |
| 4. Analysis of Results | Evaluation of the docking poses and scores to identify the most promising targets. Analysis of the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target. | Identification of high-priority biological targets for experimental validation and a detailed understanding of the potential binding mode of this compound. |
Design Principles for Modifying this compound for Enhanced Biological Activity
Based on the SAR principles discussed, several strategies could be employed to modify this compound to enhance its biological activity or to fine-tune its selectivity for a particular target.
Modification of the C1-Substituent: While the chlorine atom provides reactivity, it could be replaced with other halogens (e.g., fluorine, bromine) or small alkyl groups to modulate the electrophilicity and steric profile at this position. This could lead to improved selectivity or reduced off-target reactivity.
Modification of the C7-Hydroxymethyl Group: The hydroxymethyl group could be elongated to a hydroxyethyl (B10761427) group to probe for additional binding interactions. Alternatively, it could be oxidized to an aldehyde or a carboxylic acid to introduce different types of interactions (e.g., ionic interactions).
Substitution at Other Positions: The introduction of small substituents at other positions on the isoquinoline ring (e.g., C3, C4, C5, C6) could further optimize the compound's properties. For example, adding a methyl or methoxy (B1213986) group could alter the electronic landscape and improve binding. nih.gov
Bioisosteric Replacement: The chloro or hydroxymethyl groups could be replaced with bioisosteres to improve properties like metabolic stability or membrane permeability. For instance, the hydroxymethyl group could be replaced with an amide or a small sulfonamide.
The table below summarizes some potential design modifications and their rationales.
| Modification | Rationale | Potential Outcome |
| Replace C1-Cl with C1-F | Fluorine is smaller and more electronegative, potentially altering binding and metabolic stability. | Improved selectivity and pharmacokinetic profile. |
| Convert C7-CH₂OH to C7-CHO or C7-COOH | An aldehyde or carboxylic acid can form different types of interactions (e.g., stronger hydrogen bonds, ionic bonds). | Increased binding affinity to specific targets. |
| Introduce a methyl group at C3 | A small alkyl group can provide additional hydrophobic interactions and improve selectivity. | Enhanced potency and target selectivity. |
Future Directions and Emerging Research Avenues for 1 Chloroisoquinolin 7 Yl Methanol
Sustainable and Green Chemistry Approaches for Synthesis
The future synthesis of (1-Chloroisoquinolin-7-yl)methanol and its derivatives is expected to heavily rely on green chemistry principles to minimize environmental impact and improve efficiency. mdpi.comscispace.com Traditional methods for constructing isoquinoline (B145761) cores, such as the Bischler-Napieralski and Pictet-Spengler reactions, often require harsh conditions and generate significant waste. mdpi.com Modern approaches are moving towards more sustainable alternatives.
Future research will likely focus on:
Catalytic Systems: The use of transition-metal catalysts, particularly those that are earth-abundant and non-toxic, is a key area of development. rsc.org Iron-catalyzed C-H activation, for example, offers a green and efficient route for the functionalization of quinoline (B57606) N-oxides, a strategy that could be adapted for isoquinoline synthesis. rsc.org
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. nih.govnih.gov Microwave-assisted synthesis has already been successfully employed for the production of substituted isoquinoline libraries. nih.gov
Benign Solvents: A shift away from hazardous organic solvents towards greener alternatives like water, ethanol, or deep eutectic solvents is anticipated. scispace.comresearchgate.net The development of water-based synthetic protocols for isoquinoline derivatives is an active area of research.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. One-pot and multicomponent reactions are particularly valuable in this regard for the synthesis of complex isoquinoline derivatives. nih.gov
| Green Chemistry Approach | Potential Advantage for this compound Synthesis |
| Transition-Metal Catalysis | Reduced use of stoichiometric reagents, milder reaction conditions. |
| Microwave/Ultrasound | Accelerated reaction rates, improved energy efficiency. |
| Green Solvents (e.g., water) | Reduced toxicity and environmental impact. |
| One-Pot/Multicomponent Reactions | Increased efficiency, reduced waste generation. |
Integration into High-Throughput Synthesis and Screening Platforms
The exploration of the chemical space around this compound will be greatly accelerated by the integration of its synthesis and evaluation into high-throughput platforms. nih.govsigmaaldrich.com These platforms enable the rapid generation and testing of large libraries of related compounds, facilitating the discovery of new leads in drug discovery and materials science. nih.govscienceintheclassroom.org
Key future developments in this area include:
Automated Synthesis: The use of robotic systems for parallel synthesis allows for the creation of diverse libraries of this compound derivatives with variations at both the 1- and 7-positions. nih.govchemrxiv.org Automated platforms can handle reaction setup, purification, and characterization, significantly increasing research productivity. nih.govresearchgate.net
Miniaturization: Performing reactions on a nanomole scale reduces the consumption of reagents and solvents, making the process more cost-effective and sustainable. scienceintheclassroom.org
High-Throughput Screening (HTS): Once synthesized, these libraries can be rapidly screened for biological activity or desired physical properties using automated HTS techniques. youtube.com This allows for the efficient identification of "hit" compounds for further investigation. mdpi.com
Virtual Screening: Computational methods can be used to screen virtual libraries of this compound derivatives against biological targets, helping to prioritize the synthesis of the most promising candidates. nih.govnih.gov
Advanced Characterization Techniques for Complex Isoquinoline-based Structures
As more complex derivatives of this compound are synthesized, advanced analytical techniques will be crucial for their unambiguous structural elucidation.
Future characterization efforts will likely involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR are routine, the application of more advanced two-dimensional techniques will be essential for assigning the complex spectra of highly substituted isoquinolines. nih.gov These techniques provide detailed information about the connectivity and spatial relationships of atoms within the molecule.
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule. mdpi.com This technique will be invaluable for confirming the stereochemistry of chiral derivatives and understanding the solid-state packing of materials based on the this compound scaffold. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry is critical for confirming the elemental composition of new compounds. researchgate.net Coupling MS with liquid chromatography (LC-MS) is a powerful tool for the analysis and purification of compound libraries.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties and geometries, aiding in the interpretation of experimental data. mdpi.com
| Characterization Technique | Information Provided for this compound Derivatives |
| Advanced NMR (2D) | Detailed structural connectivity and stereochemistry. |
| X-ray Crystallography | Unambiguous 3D molecular structure and solid-state packing. |
| High-Resolution Mass Spectrometry | Precise molecular formula confirmation. |
| Computational Modeling (DFT) | Prediction of spectroscopic and electronic properties. |
Development of Novel Applications in Interdisciplinary Fields
The unique substitution pattern of this compound makes it an attractive building block for the development of novel functional materials and chemical biology tools. wikipedia.org
Emerging applications in interdisciplinary fields may include:
Materials Science: The isoquinoline core is known to be a component of dyes, paints, and corrosion inhibitors. wikipedia.org The functional groups on this compound could be modified to create novel organic light-emitting diodes (OLEDs), sensors, or polymers with tailored electronic and optical properties.
Chemical Biology: The methanol (B129727) group provides a handle for conjugation to biomolecules or fluorescent tags. This could enable the development of chemical probes to study biological processes or to visualize specific cellular components. The reactivity of the chloro-group could also be exploited for covalent labeling of biological targets.
Catalysis: Isoquinoline derivatives can act as ligands for transition metal catalysts. The specific electronic and steric properties of this compound could be harnessed to develop new catalysts for a variety of organic transformations.
Therapeutic Potential and Drug Discovery Research (focus on scaffold development, not specific drug data)
The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active natural products and synthetic drugs. nih.govrsc.org The 1-chloro and 7-methanol functionalities of this compound provide key anchor points for the development of new therapeutic scaffolds. rsc.org
Future drug discovery research will likely focus on:
Scaffold Diversification: The 1-chloro group is a versatile handle for introducing a wide range of substituents via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. guidechem.comchemicalbook.com This allows for the systematic exploration of the structure-activity relationship (SAR) by modifying this position. The 7-methanol group can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester, providing further opportunities for diversification.
Fragment-Based Drug Discovery (FBDD): The this compound core could serve as a starting point in FBDD campaigns. Fragments could be grown from or linked to this scaffold to generate potent and selective inhibitors of various biological targets.
Targeting Diverse Disease Areas: Isoquinoline derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others. nih.govnih.gov By creating libraries of compounds based on the this compound scaffold, it will be possible to screen for activity against a wide range of diseases. rsc.orgnih.gov The development of isoquinoline-based compounds as inhibitors of tumor necrosis factor-alpha (TNFα) is one such example of their therapeutic potential. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1-Chloroisoquinolin-7-yl)methanol, and how can reaction efficiency be validated?
- Methodological Answer : Synthesis typically involves chlorination of isoquinoline precursors followed by hydroxymethylation. Key steps include:
Chlorination : Use POCl₃ or SOCl₂ under reflux to introduce the chloro group at position 1 of the isoquinoline ring .
Hydroxymethylation : Employ formaldehyde or paraformaldehyde under basic conditions (e.g., NaOH) to introduce the methanol group at position 3.
- Validation : Confirm reaction efficiency via HPLC purity analysis (≥95%) and ¹H/¹³C NMR to verify substituent positions. Cross-reference spectral data with PubChem entries (e.g., InChIKey: MOOUXQHCDFTMTM-UHFFFAOYSA-N) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact due to potential irritancy .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Regularly monitor container integrity to prevent degradation .
Q. Which spectroscopic techniques are most effective for characterizing (1-Chloroisolin-7-yl)methanol?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, hydroxymethyl at δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 194.6) and fragmentation patterns .
- FT-IR : Detect functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C-Cl at 550–850 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in spectral data interpretation for derivatives be resolved?
- Methodological Answer :
- Multi-Technique Validation : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- Computational Aids : Use software like Gaussian or ORCA to simulate NMR spectra and compare with experimental data .
- Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm regiochemistry .
Q. What strategies optimize reaction conditions for introducing the chloroisoquinoline moiety?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) to improve chlorination efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for yield and purity .
- DOE Approach : Use factorial design to evaluate temperature (80–120°C), reaction time (4–24 hrs), and reagent ratios .
Q. How can stability issues under varying storage conditions be addressed?
- Methodological Answer :
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Light Sensitivity : Store in amber vials if UV-Vis analysis shows photodegradation (λmax shifts) .
- Lyophilization : For long-term storage, lyophilize and store under inert gas (N₂ or Ar) to prevent oxidation .
Q. What computational methods predict reactivity in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, calculate Fukui indices to predict electrophilic attack at C-7 .
- MD Simulations : Study solvation effects in polar solvents (e.g., methanol) to optimize reaction kinetics .
Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported solubility profiles?
- Methodological Answer :
- Solvent Polarity Tests : Systematically test solubility in DMSO, ethanol, and water. Note discrepancies due to impurities or hydration states .
- Standardized Protocols : Adopt USP/Ph.Eur. guidelines for solubility determination (e.g., shake-flask method) to ensure reproducibility .
Q. What experimental designs resolve conflicting catalytic efficiency data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
